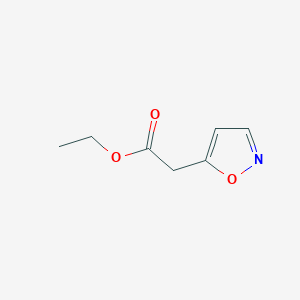
Ethyl 2-(isoxazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(isoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(isoxazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction leads to the formation of ester-functionalized isoxazoles in quantitative yields . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in a catalyst-free and microwave-assisted one-pot synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized isoxazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-(isoxazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various fine chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 2-(isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 2-(isoxazol-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate: This compound has a similar structure but with an additional phenoxy group, which may alter its biological activity and chemical properties.
Methyl 2-diazo-2-(isoxazol-5-yl)acetate: This compound contains a diazo group, which can lead to different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
82669-58-7 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
ethyl 2-(1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-8-11-6/h3-4H,2,5H2,1H3 |
Clave InChI |
FHBYQZTXGQKADA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


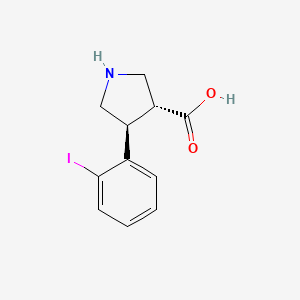
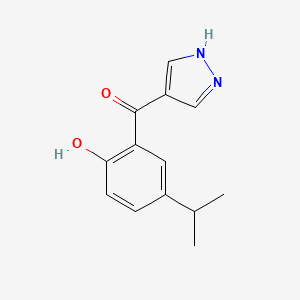
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
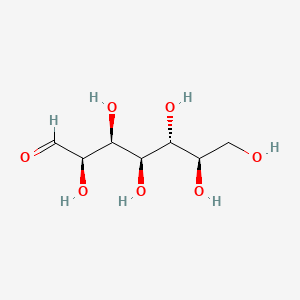
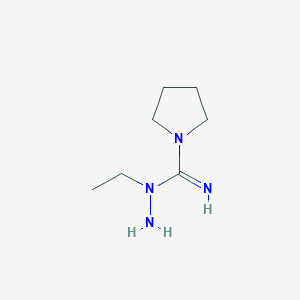
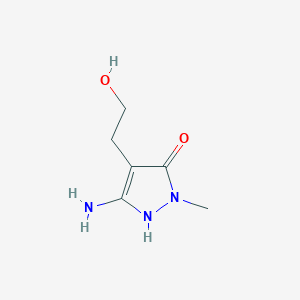
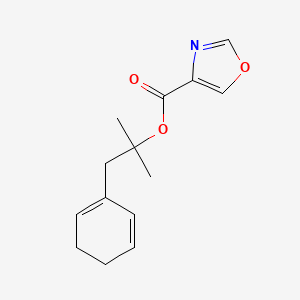
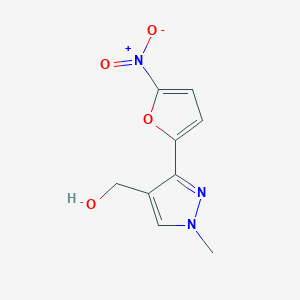
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
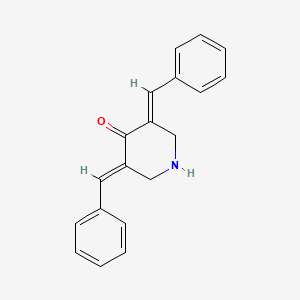
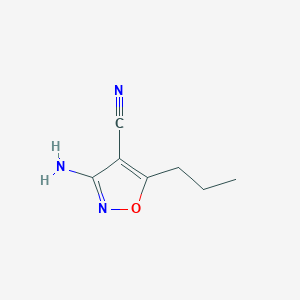
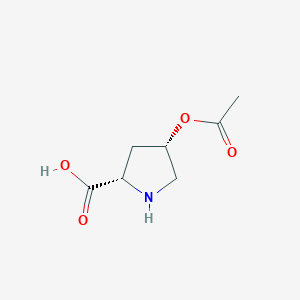
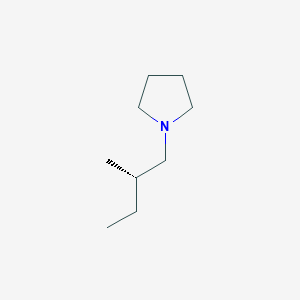
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
